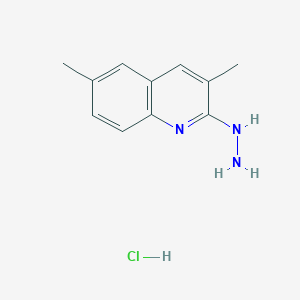
3,6-Dimethyl-2-hydrazinoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-2-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C11H14ClN3 and a molecular weight of 223.70196 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two methyl groups and a hydrazino group attached to the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,6-dimethylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives with modified substituents.
Substitution: Substituted quinoline compounds with different alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and interactions. It can also be used in the development of fluorescent markers for imaging applications.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the chemical manufacturing industry.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinoquinoline: Lacks the methyl groups present in 3,6-Dimethyl-2-hydrazinoquinoline hydrochloride.
3-Methyl-2-hydrazinoquinoline: Contains only one methyl group.
6-Methyl-2-hydrazinoquinoline: Contains a single methyl group at a different position.
Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 6 positions of the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1172081-09-2 |
|---|---|
Molekularformel |
C11H14ClN3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(3,6-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-10-9(5-7)6-8(2)11(13-10)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
OCKQRDFTMJVFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2)C)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
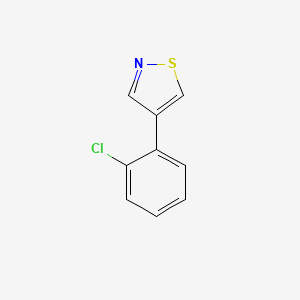
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
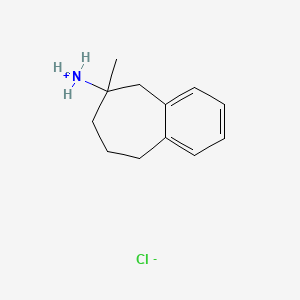
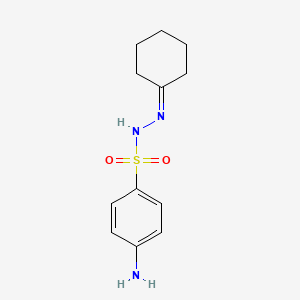
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
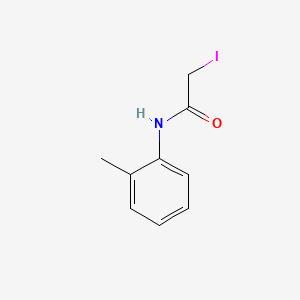
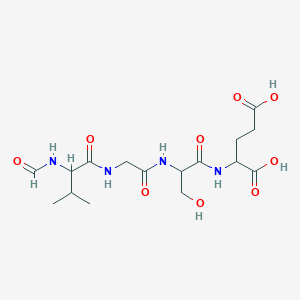
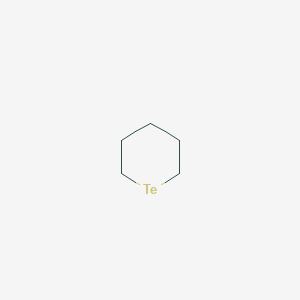
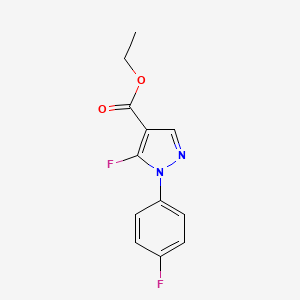
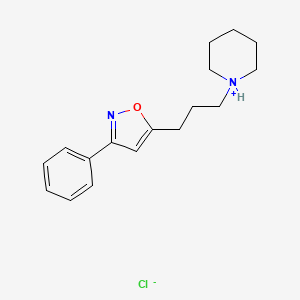

![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
